molecular formula C20H26N2O2 B1437467 N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020055-84-8

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No.: B1437467
CAS No.: 1020055-84-8
M. Wt: 326.4 g/mol
InChI Key: TVIMTIYODGBDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is an acetamide derivative characterized by a phenoxy backbone substituted with a bulky tert-pentyl group (C(CH2CH3)3) at the para position. Its molecular formula is C19H24N2O2, with a molecular weight of 312.406 g/mol . The tert-pentyl substituent enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to smaller alkyl or aryl groups.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-20(3,4)15-6-9-17(10-7-15)24-13-19(23)22-18-11-8-16(21)12-14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIMTIYODGBDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(tert-pentyl)phenoxyacetic acid or its derivative

  • The synthesis begins with 4-(tert-pentyl)phenol , which is reacted with a halogenated acetic acid derivative, such as chloroacetic acid or its esters.
  • Under basic conditions , typically using a base like potassium carbonate or sodium hydride, the phenol oxygen acts as a nucleophile, displacing the halogen to form the phenoxyacetic acid or ester intermediate .
  • This reaction is conducted in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution.

Amidation with 4-Amino-2-methylaniline

  • The phenoxyacetic acid intermediate is then subjected to amidation with 4-amino-2-methylaniline .
  • Amidation can be achieved via:
    • Activation of the carboxylic acid group using coupling reagents such as carbodiimides (e.g., EDCI or DCC) or conversion to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride .
    • Subsequent reaction with the amine under controlled temperature (0–50 °C) to form the amide bond.
  • Alternatively, direct amidation under high-temperature conditions with coupling agents or catalysts can be employed.

Purification and Characterization

  • The crude product is purified by column chromatography on silica gel or alumina, often using mixtures of petroleum ether and ethyl acetate as eluents.
  • The final compound is characterized by NMR (¹H, ¹³C), HRMS, and IR spectroscopy to confirm structure and purity.

Example Synthetic Procedure (Adapted from Related Analogous Compounds)

Step Reagents & Conditions Product Yield (%) Notes
1 4-(tert-pentyl)phenol + chloroacetic acid + K₂CO₃, acetone, reflux 4 h 4-(tert-pentyl)phenoxyacetic acid 70–85 Ether formation via nucleophilic substitution
2 4-(tert-pentyl)phenoxyacetic acid + SOCl₂, reflux 2 h Acid chloride intermediate 90 Acid chloride formation
3 Acid chloride + 4-amino-2-methylaniline, pyridine, 0–25 °C, 3 h N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide 65–80 Amidation reaction
4 Purification by column chromatography Pure final compound Characterization by NMR, HRMS

Research Findings and Analysis

  • The tert-pentyl substituent on the phenoxy ring increases steric bulk, which can influence the reactivity and solubility of intermediates and the final compound.
  • The amide bond formation is generally high yielding when acid chlorides are used as intermediates, although care must be taken to avoid side reactions such as hydrolysis.
  • The presence of the 4-amino and 2-methyl substituents on the aniline ring requires mild reaction conditions to prevent side reactions such as oxidation or polymerization.
  • The ether linkage formation is a key step that must be optimized to ensure selective substitution without over-alkylation or side product formation.

Comparative Notes on Preparation Methods

Method Aspect Description Advantages Disadvantages
Ether formation via halogenated acetic acid and phenol Nucleophilic substitution under basic conditions Straightforward, good yields Requires careful control to avoid poly-substitution
Amidation via acid chloride intermediate Conversion of acid to acid chloride followed by reaction with amine High reactivity, good yields Acid chlorides are moisture sensitive, require dry conditions
Direct amidation using coupling agents Use of carbodiimides or other coupling reagents Mild conditions, avoids acid chlorides Coupling reagents can be expensive, may require purification to remove byproducts
Purification by chromatography Column chromatography with petroleum ether/ethyl acetate High purity Time-consuming, solvent intensive

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Alkyl/Aryl Substituents on Phenoxy Group
  • Target Compound : The tert-pentyl group (branched C5) provides steric bulk and high lipophilicity (logP ~4.5 estimated).
  • N-[4-(Benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a tert-butyl (C4) group. While less bulky than tert-pentyl, it similarly enhances hydrophobicity.
  • 2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide (): Lacks bulky alkyl groups but includes a pyridinylmethyl group, introducing basicity and hydrogen-bond acceptor sites.
Acetamide-Linked Aromatic Systems
  • N-(3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl)acetamide (): Contains a trifluoromethyl group, which is electron-withdrawing and metabolically resistant, contrasting with the target’s electron-donating amino group.
  • N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): The formyl group introduces electrophilicity, enabling further derivatization, unlike the inert tert-pentyl group.

Key Observations :

  • The target compound’s tert-pentyl group likely reduces synthetic yield compared to smaller substituents (e.g., methoxy in 3j/3k), as steric hindrance complicates coupling reactions.

Metabolic and Stability Considerations

  • Metabolic Resistance : The tert-pentyl group may slow oxidative metabolism compared to smaller alkyl chains (e.g., isopropyl in ’s oxadiazol derivative), which are prone to CYP450-mediated hydroxylation.
  • Hydrolytic Stability : The acetamide linkage in the target compound is less susceptible to hydrolysis than esters or sulfonamides (e.g., ’s sulfonyl derivatives), enhancing plasma stability .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is a synthetic organic compound with significant potential in medicinal chemistry. This compound, characterized by its complex structure, has been studied for various biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C20_{20}H26_{26}N2_2O2_2
  • Molecular Weight : 326.44 g/mol
  • CAS Number : 1020058-13-2
  • Functional Groups : Amino group, methyl group, phenoxyacetamide moiety

The structural complexity of this compound contributes to its unique biological activity. The presence of the amino group and the phenoxy structure may facilitate interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Anticancer Activity

Preliminary investigations have also highlighted the anticancer potential of this compound. Mechanistic studies suggest that it may inhibit specific cancer cell lines through modulation of apoptosis pathways and inhibition of cell proliferation.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : Interaction with specific receptors could alter signal transduction pathways, influencing cell behavior.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Characteristics
N-(4-Amino-2-methylphenyl)-acetamideLacks the phenoxy groupDifferent chemical properties due to absence of phenoxy
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamideSimilar structure but with tert-butyl instead of tert-pentylMay exhibit different biological activity due to alkyl group variation
N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamideContains an amino group at the 5-positionPotentially different reactivity and biological properties compared to the 4-amino variant

This comparative analysis reveals that variations in alkyl groups and amino positioning can significantly affect biological activity.

Study on Anticonvulsant Activity

A related compound, 4-amino-(2-methyl-4-aminophenyl)benzamide, demonstrated anticonvulsant properties in animal models. After administration in mice, it showed effectiveness in the maximal electroshock seizure test. This suggests that compounds within this structural class may also exhibit neuroprotective effects, warranting further investigation into their pharmacological profiles .

Antimicrobial Efficacy Study

In a study evaluating antimicrobial efficacy, this compound was tested against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Q & A

Basic: What are the common synthetic routes for preparing N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide, and what key intermediates are involved?

The synthesis typically involves coupling tert-pentyl-substituted phenols with chloroacetamide intermediates. For example, a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in dry acetone) facilitates the formation of the phenoxy-acetamide bond . Key intermediates include:

  • Chloroacetamide derivatives (e.g., N-(4-amino-2-methylphenyl)-2-chloroacetamide), synthesized via protection/deprotection of the amine group.
  • 4-(tert-pentyl)phenol , prepared through alkylation of phenol using tert-pentyl halides.
    Reaction optimization often requires anhydrous conditions and catalysts like KI to enhance reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H/¹³C NMR :
    • Amine protons (δ 4.8–5.2 ppm, broad singlet).
    • Acetamide carbonyl (δ 168–170 ppm in ¹³C NMR).
    • Phenoxy aromatic protons (δ 6.8–7.3 ppm, coupled doublets) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced: How can researchers address low yields in the coupling reaction between tert-pentyl-substituted phenols and chloroacetamide intermediates during synthesis?

  • Optimize reaction conditions : Use molecular sieves to scavenge water, or switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalyst screening : Test alternatives to KI, such as tetrabutylammonium iodide (TBAI), to improve halide displacement .
  • Temperature control : Gradual warming from -40°C to room temperature minimizes side reactions like hydrolysis .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Prioritize hydrophobic pockets for tert-pentyl group binding .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data from analogues .

Basic: What are the critical solubility considerations for this compound in various solvents, and how do they influence reaction design?

  • Hydrophobic tert-pentyl group : Limits solubility in polar solvents (e.g., water, methanol).
  • Preferred solvents : Dichloromethane, acetone, or THF for reactions; ethyl acetate/hexane for chromatography .
  • Derivatization : Introduce temporary polar groups (e.g., acetyl-protected amines) to enhance solubility during synthesis .

Advanced: How can researchers resolve discrepancies in NMR data interpretation, particularly in differentiating overlapping proton signals?

  • 2D NMR techniques :
    • HSQC : Correlate ¹H and ¹³C shifts to resolve aromatic/amide proton ambiguities.
    • COSY : Identify coupling networks for complex splitting patterns .
  • Variable-temperature NMR : Reduce signal broadening caused by slow rotation of the tert-pentyl group.

Basic: What are the recommended purification techniques for this compound, especially when dealing with polar byproducts?

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate nonpolar tert-pentyl derivatives from polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals.

Advanced: What strategies can enhance the pharmacokinetic properties of this compound without compromising activity?

  • Bioisosteric replacement : Substitute tert-pentyl with trifluoromethyl or cyclopentyl to improve metabolic stability .
  • Prodrug design : Mask the amine group with enzymatically cleavable protectors (e.g., acetyl or carbamate) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.